[(3-Fluoro-5-methylphenyl)methyl](propyl)amine
Description
(3-Fluoro-5-methylphenyl)methylamine is a substituted alkylamine featuring a propylamine backbone (C₃H₉N) modified with a (3-fluoro-5-methylphenyl)methyl group. This structure combines the reactivity of a primary amine with the steric and electronic effects of the aromatic substituent. The fluorine atom at the meta position and the methyl group at the para position on the phenyl ring likely influence its lipophilicity, hydrogen-bonding capacity, and metabolic stability.
Properties
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-4-13-8-10-5-9(2)6-11(12)7-10/h5-7,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFUVKNEOWSQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC(=C1)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylphenyl)methylamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-5-methylphenyl)methylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Hydroxyl or alkoxy-substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
(3-Fluoro-5-methylphenyl)methylamine is being studied for its potential as a therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that compounds with similar structures can act as monoamine releasers, which may have implications for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Case Studies
- A study on 3-fluoroamphetamine, a related compound, demonstrated its effectiveness as a stimulant with selectivity for dopamine and norepinephrine release over serotonin . This suggests that (3-Fluoro-5-methylphenyl)methylamine could exhibit similar properties, making it a candidate for further investigation in neuropharmacology.
- Another investigation highlighted the role of fluorinated compounds in enhancing drug permeability across the blood-brain barrier, indicating that (3-Fluoro-5-methylphenyl)methylamine might be suitable for transdermal drug delivery systems .
Synthesis and Chemical Reactions
Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure allows for various chemical modifications, which can lead to the development of new derivatives with enhanced biological activities .
Reactivity Studies
Research into related compounds shows that the presence of fluorine can significantly alter reactivity profiles. For instance, studies on 1-cyclopropyl derivatives indicate that fluorinated groups can enhance binding affinities to biological targets, which may be applicable to (3-Fluoro-5-methylphenyl)methylamine .
Industrial Applications
Specialty Chemicals Production
In industrial settings, (3-Fluoro-5-methylphenyl)methylamine can be utilized in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylphenyl)methylamine involves its interaction with various molecular targets, such as enzymes and receptors. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The amine group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Analogues
a. Propylamine (C₃H₉N)
- Structure : A simple primary amine with a three-carbon chain.
- Properties : Boiling point ~48–50°C, high solubility in water due to hydrogen bonding .
- Applications : Used in organic synthesis (e.g., transamidation reactions ) and as a formaldehyde scavenger in urea-formaldehyde resins .
- Key Differences : The absence of an aromatic substituent in propylamine results in lower molecular weight, higher volatility, and reduced lipophilicity compared to (3-Fluoro-5-methylphenyl)methylamine.
b. 2-Fluoroaniline Derivatives
- Structure : Aromatic amines with fluorine substitution.
- Properties : Enhanced metabolic stability and altered electronic properties due to fluorine’s electronegativity.
- Applications : Used in anticancer drug design (e.g., flavone derivatives ).
c. Polyamines (e.g., Spermine, Spermidine)
- Structure : Multi-amine compounds with longer carbon chains.
- Properties : Strong chemical chaperone effects at low concentrations due to multiple amine groups .
- Applications : Critical in DNA stabilization, protein folding, and cellular growth .
- Key Differences: The monoamine nature of (3-Fluoro-5-methylphenyl)methylamine limits its chaperone efficacy compared to polyamines but may enhance specificity for certain targets .
Physicochemical Properties
| Property | (3-Fluoro-5-methylphenyl)methylamine | Propylamine | 2-Fluoroaniline Derivatives | Spermine |
|---|---|---|---|---|
| Molecular Weight | ~195 g/mol* | 59.11 g/mol | ~111–150 g/mol | 202.34 g/mol |
| Boiling Point | Estimated >150°C* | 48–50°C | 170–200°C | 130°C (decomposes) |
| Lipophilicity (LogP) | High (fluorine and aryl group) | Low (LogP ~0.3) | Moderate to High | Low (polar amines) |
| Hydrogen Bonding | Moderate (primary amine + aryl fluorine) | High | Low (aromatic amine) | Very High |
*Estimated based on structural analogs .
Crystallography and Packing Efficiency
Primary amines like propylamine exhibit hydrogen-bonded networks in their crystal structures, but packing efficiency varies with chain length and substituents. For example:
- Propylamine : Inefficient inter-chain interactions due to odd-numbered carbon chains .
- (3-Fluoro-5-methylphenyl)methylamine : The bulky aryl group likely disrupts hydrogen-bonding networks, favoring dispersion interactions over directional packing .
Biological Activity
(3-Fluoro-5-methylphenyl)methylamine, also referred to as IRL790 in certain studies, is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in neurological and respiratory disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of (3-Fluoro-5-methylphenyl)methylamine can be represented as follows:
This structure includes a fluorinated phenyl group and a propyl amine moiety, which contribute to its biological activity.
The mechanism of action of (3-Fluoro-5-methylphenyl)methylamine involves modulation of neurotransmitter systems, particularly dopamine (DA) and acetylcholine (ACh). Research indicates that the compound acts as a preferential antagonist at the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders . Additionally, it has been shown to increase extracellular levels of ACh in specific brain regions, suggesting a dual mechanism that may enhance cognitive functions while mitigating dyskinesias associated with dopaminergic therapies .
Pharmacological Effects
The pharmacological effects of (3-Fluoro-5-methylphenyl)methylamine have been explored in various preclinical models:
- Neuroprotection : In rodent models, the compound demonstrated the ability to reduce l-DOPA-induced dyskinesias without impairing normal motor functions. This suggests potential use in treating Parkinson's disease .
- Cognitive Enhancement : By modulating ACh levels, the compound may enhance cognitive performance and memory retention .
- Respiratory Effects : The compound has also been studied for its potential role in treating respiratory conditions by acting on muscarinic acetylcholine receptors (mAChRs), which are crucial for airway regulation .
Case Studies
Several studies have highlighted the biological activity of (3-Fluoro-5-methylphenyl)methylamine:
- Dyskinesia Reduction : A study conducted on a 6-hydroxydopamine lesion model demonstrated that IRL790 effectively reduced motor abnormalities induced by l-DOPA treatment. The results indicated normalization of hyperdopaminergic states without negatively affecting normal motor performance .
- Cognitive Function Improvement : In behavioral assays assessing memory and learning, IRL790 administration led to significant improvements compared to control groups. The enhancement was attributed to increased ACh levels in the prefrontal cortex .
- Respiratory Disease Treatment : Research has indicated that compounds similar to (3-Fluoro-5-methylphenyl)methylamine can inhibit phosphodiesterase type IV (PDE4) and act as antagonists for mAChRs, showing promise in alleviating symptoms associated with chronic obstructive pulmonary disease (COPD) and asthma .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
